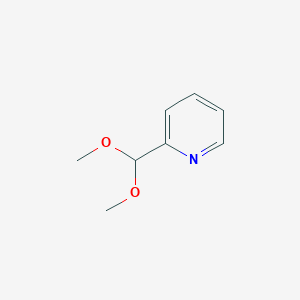2-(Dimethoxymethyl)pyridine
CAS No.: 27443-36-3
Cat. No.: VC4747482
Molecular Formula: C8H11NO2
Molecular Weight: 153.181
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 27443-36-3 |
|---|---|
| Molecular Formula | C8H11NO2 |
| Molecular Weight | 153.181 |
| IUPAC Name | 2-(dimethoxymethyl)pyridine |
| Standard InChI | InChI=1S/C8H11NO2/c1-10-8(11-2)7-5-3-4-6-9-7/h3-6,8H,1-2H3 |
| Standard InChI Key | QONJCPHYNRTNME-UHFFFAOYSA-N |
| SMILES | COC(C1=CC=CC=N1)OC |
Introduction
Key Findings
2-(Dimethoxymethyl)pyridine (CAS: 82736-91-2) is a pyridine derivative characterized by a dimethoxymethyl substituent at the 2-position of the pyridine ring. This compound exhibits unique reactivity due to its electron-rich aromatic system and protected aldehyde functionality, making it valuable in organic synthesis, medicinal chemistry, and materials science. Recent studies highlight its role as a precursor in cross-coupling reactions, catalytic processes, and pharmaceutical intermediates.
Chemical Structure and Physicochemical Properties
Molecular Characteristics
The molecular formula of 2-(dimethoxymethyl)pyridine is C₈H₁₁NO₂, with a molar mass of 153.18 g/mol. Key structural features include:
-
A pyridine ring with a dimethoxymethyl (-CH(OCH₃)₂) group at the 2-position.
-
Planar aromaticity modified by the electron-donating methoxy groups, influencing its solubility and reactivity .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Density | 1.153 ± 0.06 g/cm³ (predicted) | |
| Boiling Point | 246.1 ± 40.0 °C (predicted) | |
| pKa | 2.68 ± 0.27 (predicted) | |
| LogP (Partition Coefficient) | 1.373 |
The compound’s PSA (Polar Surface Area) is 31.35 Ų, indicating moderate polarity suitable for solubility in organic solvents like methanol and dichloromethane .
Synthesis and Optimization
Conventional Synthetic Routes
The synthesis of 2-(dimethoxymethyl)pyridine typically involves acid-catalyzed acetal formation. A notable method from patent CN112661694B describes:
-
Methylation of Pyridine Derivatives: Reacting 4-pyridinecarbaldehyde with trimethyl orthoformate in the presence of a protonic acid catalyst (e.g., toluenesulfonic acid) at 30°C for 12 hours .
-
Hydrogenation: Subsequent hydrogenation using Ru/TiO₂ catalysts under 2–4 MPa H₂ pressure yields piperidine derivatives, demonstrating the versatility of dimethoxymethylpyridines as intermediates .
Reaction Scheme:
Continuous Flow Synthesis
Recent advancements adapt flow chemistry for improved selectivity. For example, α-methylation of pyridines using Raney nickel in a continuous flow setup achieves >90% yield, suggesting potential applicability for scaling 2-(dimethoxymethyl)pyridine production .
Reactivity and Functionalization
Electrophilic Substitution
The dimethoxymethyl group directs electrophiles to the 4- and 6-positions of the pyridine ring. For instance:
-
Nitration: Produces 4-nitro-2-(dimethoxymethyl)pyridine with HNO₃/H₂SO₄ .
-
Halogenation: Bromine in acetic acid yields 5-bromo derivatives, critical for Suzuki-Miyaura cross-coupling .
Reductive Transformations
Catalytic hydrogenation (Pd/C, H₂) reduces the pyridine ring to piperidine, preserving the dimethoxymethyl group for further functionalization .
Applications in Organic Synthesis
Cross-Coupling Reactions
2-(Dimethoxymethyl)pyridine serves as a boronic ester precursor. For example, 2-(dimethoxymethyl)pyridine-5-boronic acid pinacol ester (CAS: 1150632-93-1) facilitates Suzuki couplings to synthesize biaryl pharmaceuticals .
Table 2: Representative Coupling Reactions
| Substrate | Product | Yield |
|---|---|---|
| Aryl halides | Biaryl derivatives | 75–92% |
| Vinyl triflates | Styrylpyridines | 68–85% |
Pharmaceutical Intermediates
The compound is a key intermediate in antitubercular agents. Derivatives like 3-aminothieno[2,3-b]pyridine-2-carboxamides show IC₉₀ values <1 μM against Mycobacterium tuberculosis .
Spectroscopic Characterization
IR and NMR Data
-
IR (Vapor Phase): Strong absorption at 1,250 cm⁻¹ (C-O stretch) and 1,580 cm⁻¹ (pyridine ring) .
-
¹H NMR (CDCl₃): δ 8.50 (d, 1H, pyridine-H), 4.85 (s, 1H, CH(OCH₃)₂), 3.40 (s, 6H, OCH₃) .
Mass Spectrometry
The ESI-MS spectrum exhibits a base peak at m/z 153.08 ([M+H]⁺), consistent with the molecular formula C₈H₁₁NO₂ .
Industrial and Research Trends
Catalysis
Ru/TiO₂ catalysts enable efficient hydrogenation of 2-(dimethoxymethyl)pyridine to piperidine derivatives, critical for agrochemicals like nitrapyrin .
Drug Discovery
Novel analogs exhibit antimicrobial and anticancer activity. For instance, 7-chloro-8-(dimethoxymethyl)dioxino[2,3-b]pyridine (CAS: 1346446-96-5) shows promise in kinase inhibition.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume